Cas no 91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine)

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine structure
91374-23-1 structure
Nome do Produto:N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
N.o CAS:91374-23-1
MF:C15H24N2O2
MW:264.363264083862
MDL:MFCD09751331
CID:61506

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Propriedades químicas e físicas

Nomes e Identificadores

    • N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine
    • (R)-(+)-9-(2-Hydroxypropyl)adenine
    • BENZENEETHANAMINE, 2-METHYL-3-NITRO-N,N-DIPROPYL
    • N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
    • N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
    • N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
    • 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine (ACI)
    • MDL: MFCD09751331
    • Inchi: 1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3
    • Chave InChI: YTNVHUSMDIAWLT-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=C(CCN(CCC)CCC)C=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 264.18400
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 259
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: nothing
  • Carga de Superfície: 0

Propriedades Experimentais

  • Densidade: 1.029
  • Ponto de ebulição: 373.812°C at 760 mmHg
  • Ponto de Flash: 179.9°C
  • Índice de Refracção: 1.525
  • PSA: 49.06000
  • LogP: 4.09090

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Informações de segurança

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Dados aduaneiros

  • CÓDIGO SH:2921199090
  • Dados aduaneiros:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D961633-25g
N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
91374-23-1 97%
25g
$800 2024-06-05
TRC
D492790-10g
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
91374-23-1
10g
$500.00 2023-05-18
TRC
D492790-2.5g
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
91374-23-1
2.5g
$ 161.00 2023-09-07
AstaTech
60184-1/G
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE
91374-23-1 96%
1g
$52 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270655-25g
N-(1-(2-Methyl-3-nitrophenyl)ethyl)-N-propylpropan-1-amine
91374-23-1 98%
25g
¥3960.00 2024-04-25
A2B Chem LLC
AC94798-1g
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine
91374-23-1
1g
$580.00 2024-07-18
A2B Chem LLC
AC94798-5g
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine
91374-23-1
5g
$2127.00 2024-07-18
eNovation Chemicals LLC
D518574-5g
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine
91374-23-1 97%
5g
$282 2025-02-19
eNovation Chemicals LLC
D518574-5g
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine
91374-23-1 97%
5g
$282 2025-02-27
eNovation Chemicals LLC
D518574-25g
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine
91374-23-1 97%
25g
$990 2025-02-27

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
Novel method of preparing ropinirole - a generic drug against Parkinson's disease
Chmielowiec, Urszula, Przemysl Chemiczny, 2006, 85(5), 347-348

Método de produção 2

Condições de reacção
1.1 Reagents: Iodine ,  Sodium borohydride
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
Novel method of preparing ropinirole - a generic drug against Parkinson's disease
Chmielowiec, Urszula, Przemysl Chemiczny, 2006, 85(5), 347-348

Método de produção 3

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Pyridine
2.1 Solvents: Ethanol ,  Water
3.1 Reagents: Acetic acid ,  Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
Referência
4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist
Gallagher, Gregory Jr.; et al, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Método de produção 4

Condições de reacção
1.1 Reagents: Acetic acid ,  Toluene Solvents: Water
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
Referência
4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist
Gallagher, Gregory Jr.; et al, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Método de produção 5

Condições de reacção
1.1 Reagents: Thionyl chloride
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
Novel method of preparing ropinirole - a generic drug against Parkinson's disease
Chmielowiec, Urszula, Przemysl Chemiczny, 2006, 85(5), 347-348

Método de produção 6

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors
Matera, Carlo; et al, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144

Método de produção 7

Condições de reacção
1.1 Reagents: Thionyl chloride
2.1 Reagents: Borane Solvents: Tetrahydrofuran
Referência
4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist
Gallagher, Gregory Jr.; et al, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Método de produção 8

Condições de reacção
1.1 Solvents: Ethanol ,  Water
2.1 Reagents: Acetic acid ,  Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
Referência
4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist
Gallagher, Gregory Jr.; et al, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Método de produção 9

Condições de reacção
1.1 Reagents: Boron trifluoride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
Referência
Synthesis of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (ropinirole hydrochloride)
Sun, Pinghua; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(1), 7-8

Método de produção 10

Condições de reacção
1.1 Reagents: Thionyl chloride
1.2 Reagents: Sodium carbonate Solvents: Toluene ,  Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors
Matera, Carlo; et al, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144

Método de produção 11

Condições de reacção
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
Novel method of preparing ropinirole - a generic drug against Parkinson's disease
Chmielowiec, Urszula, Przemysl Chemiczny, 2006, 85(5), 347-348

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen bromide
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
Novel method of preparing ropinirole - a generic drug against Parkinson's disease
Chmielowiec, Urszula, Przemysl Chemiczny, 2006, 85(5), 347-348

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Raw materials

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
sfd19802
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito